Unii-O3pen5V8WL
Unii-O3pen5V8WL
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Nevirapine Related Compound A is an impurity of nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which belongs to the class of antiretroviral drugs. It acts by inhibiting the reverse transcriptase enzyme, thus stopping the multiplication of HIV. It is highly effective against advanced HIV disease.
Brand Name:
Vulcanchem
CAS No.:
133627-17-5
VCID:
VC21122935
InChI:
InChI=1S/C14H14N4O/c1-3-18-12-10(5-4-7-15-12)14(19)17-11-9(2)6-8-16-13(11)18/h4-8H,3H2,1-2H3,(H,17,19)
SMILES:
CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C
Molecular Formula:
C14H14N4O
Molecular Weight:
254.29 g/mol
Unii-O3pen5V8WL
CAS No.: 133627-17-5
Cat. No.: VC21122935
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Nevirapine Related Compound A is an impurity of nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which belongs to the class of antiretroviral drugs. It acts by inhibiting the reverse transcriptase enzyme, thus stopping the multiplication of HIV. It is highly effective against advanced HIV disease. |
|---|---|
| CAS No. | 133627-17-5 |
| Molecular Formula | C14H14N4O |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 2-ethyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
| Standard InChI | InChI=1S/C14H14N4O/c1-3-18-12-10(5-4-7-15-12)14(19)17-11-9(2)6-8-16-13(11)18/h4-8H,3H2,1-2H3,(H,17,19) |
| Standard InChI Key | HDVZWQWXAQRFKJ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C |
| Canonical SMILES | CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C |
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